Cas no 1805890-01-0 (2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one)

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring difluoromethoxy and difluoromethyl substituents on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for constructing complex fluorinated molecules. The presence of bromine at the α-position enhances reactivity in nucleophilic substitution and coupling reactions, while the difluorinated groups contribute to improved metabolic stability and lipophilicity in pharmaceutical applications. Its structural features make it suitable for use in the development of agrochemicals, pharmaceuticals, and specialty materials requiring selective fluorination. Careful handling is advised due to its potential lachrymatory and reactive properties.
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one structure
1805890-01-0 structure
Product name:2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
CAS No:1805890-01-0
MF:C11H9BrF4O2
MW:329.08557677269
CID:4979747

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
    • Inchi: 1S/C11H9BrF4O2/c1-5(12)9(17)8-6(10(13)14)3-2-4-7(8)18-11(15)16/h2-5,10-11H,1H3
    • InChI Key: NHGLKNJMVSMMTJ-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C(=CC=CC=1C(F)F)OC(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 288
  • Topological Polar Surface Area: 26.3
  • XLogP3: 4.3

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013013292-500mg
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
1805890-01-0 97%
500mg
790.55 USD 2021-06-25
Alichem
A013013292-250mg
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
1805890-01-0 97%
250mg
470.40 USD 2021-06-25
Alichem
A013013292-1g
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
1805890-01-0 97%
1g
1,519.80 USD 2021-06-25

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Related Literature

Additional information on 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one

Introduction to 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one (CAS No. 1805890-01-0)

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by a brominated aromatic ring system and functionalized propyl side chain, positions it as a versatile intermediate in the synthesis of biologically active molecules. The compound’s unique chemical profile, featuring both difluoromethoxy and difluoromethyl substituents, contributes to its potential utility in developing novel therapeutic agents.

The chemical identity of this compound is unequivocally defined by its CAS number, 1805890-01-0, which serves as a global standard for its identification and classification. This numbering system ensures consistency in scientific literature, regulatory filings, and industrial applications, facilitating seamless communication among researchers and manufacturers.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one, making it more accessible for exploration in drug discovery programs. The bromine atom present in the aromatic ring provides a reactive handle for further functionalization, allowing chemists to append various pharmacophores and explore diverse structural motifs. This adaptability is particularly valuable in medicinal chemistry, where structural modifications can fine-tune biological activity and pharmacokinetic properties.

The significance of this compound is further underscored by its incorporation into several cutting-edge research projects aimed at addressing unmet medical needs. For instance, studies have demonstrated its potential role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammatory disorders. The difluoromethoxy and difluoromethyl groups are particularly noteworthy, as they are known to enhance metabolic stability and binding affinity in drug candidates.

In the realm of computational chemistry, virtual screening algorithms have been employed to identify novel scaffolds derived from 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one. These computational approaches leverage large datasets and machine learning models to predict biological activity, thereby accelerating the hit identification process. Such high-throughput methods are integral to modern drug discovery pipelines, enabling researchers to rapidly assess the potential of candidate compounds.

The synthesis of this compound involves multi-step organic transformations, including bromination, methoxylation, and fluorination reactions. Each step must be meticulously optimized to ensure high yield and purity, which are critical for subsequent applications in pharmaceutical research. Advances in catalytic systems and green chemistry principles have contributed to more sustainable synthetic routes, reducing waste and energy consumption without compromising efficiency.

From a mechanistic perspective, the reactivity of 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one has been extensively studied to understand its role in cross-coupling reactions and other transformations relevant to drug development. For example, palladium-catalyzed coupling reactions with various nucleophiles have been explored, yielding derivatives with enhanced biological properties. Such insights into reaction mechanisms inform the design of more effective synthetic strategies.

The pharmacological evaluation of derivatives synthesized from this compound has revealed promising activities against a range of targets. Preclinical studies have indicated that certain analogs exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. These findings align with the growing interest in developing kinase inhibitors for therapeutic applications.

In conclusion, 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one (CAS No. 1805890-01-0) represents a valuable building block in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, its importance in advancing therapeutic interventions is likely to grow.

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